![molecular formula C14H11FN2O3S2 B5577242 4-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide](/img/structure/B5577242.png)
4-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide
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Description
Benzenesulfonamide derivatives are a broad class of compounds known for their diverse pharmacological activities. These compounds, including those with specific substituents like fluorine, methoxy groups, and benzothiazol rings, are often studied for their potential in medicinal chemistry.
Synthesis Analysis
Synthesis methods for benzenesulfonamide derivatives vary, including electrophilic fluorination and complex multi-step reactions. For example, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) is synthesized as a sterically demanding electrophilic fluorinating reagent, showing the complexity involved in introducing fluorine atoms into these molecules (Yasui et al., 2011).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often analyzed through crystallography. For instance, studies on crystal structures of related compounds like 4-methoxy-N-(4-methylphenyl)benzenesulfonamide reveal how supramolecular architecture is influenced by interactions like C—H⋯π and C—H⋯O, leading to different dimensional architectures (Rodrigues et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of benzenesulfonamide derivatives includes their participation in cyclooxygenase inhibition, demonstrating their potential in medicinal chemistry for developing anti-inflammatory drugs. The introduction of specific groups like fluorine can significantly affect their selectivity and potency (Pal et al., 2003).
Scientific Research Applications
Photodynamic Therapy Applications
The study by Pişkin, Canpolat, and Öztürk (2020) highlights the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibit useful properties for photodynamic therapy, such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating their potential as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition for Therapeutic Applications
Röver et al. (1997) describe the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. These compounds have shown high-affinity inhibition of the enzyme, suggesting their utility in exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Development of Anti-inflammatory Agents
Pal et al. (2003) synthesized a series of 1,5-diarylpyrazoles with substituted benzenesulfonamide moiety, evaluating them for COX-1/COX-2 inhibitory activities. Their research found that fluorine substitution on the benzenesulfonamide moiety enhanced the selectivity and potency for COX-2 inhibition, demonstrating the potential for developing new anti-inflammatory drugs (Pal et al., 2003).
Anticancer Agent Development
Gul et al. (2016) synthesized new benzenesulfonamides with potential as carbonic anhydrase inhibitors, demonstrating interesting cytotoxic activities. This suggests their relevance in further anti-tumor activity studies, highlighting the therapeutic potential of these compounds in cancer treatment (Gul et al., 2016).
properties
IUPAC Name |
4-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3S2/c1-20-10-4-7-12-13(8-10)21-14(16-12)17-22(18,19)11-5-2-9(15)3-6-11/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBFZAINKUPHDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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